2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate
Description
This compound is a complex heterocyclic organic molecule featuring a benzothiazole moiety fused with a thiazolidinone ring, further conjugated to a pyridinium cation via a methylene bridge. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and stability, making it suitable for applications in materials science or pharmaceuticals. The Z/E stereochemistry at the double bonds (confirmed via X-ray crystallography tools like SHELX ) suggests distinct electronic and steric properties, which influence its reactivity and intermolecular interactions, such as hydrogen bonding .
Properties
IUPAC Name |
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.C7H8O3S/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b20-18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUCXXZZKSMBOJ-KPJFUTMLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining benzothiazole derivatives with pyridinium salts under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolidinone ring through intramolecular cyclization.
Sulfonation: Introduction of the 4-methylbenzenesulfonate group via sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzothiazole or pyridinium rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : (5Z)-3-Ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (from )
- Key Differences: Lacks the pyridinium-tosylate group, instead featuring a phenylpyrazole substituent. Contains a thioxo (C=S) group at position 2 of the thiazolidinone, whereas the target compound has an oxo (C=O) group. Exhibits lower polarity due to the absence of ionic tosylate, impacting solubility in polar solvents .
Compound B: 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (from )
- Key Differences: Replaces the benzothiazole-thiazolidinone core with a simpler thiazole ring.
Physicochemical and Functional Properties
Electronic and Reactivity Profiles
- Target Compound: The conjugated benzothiazole-thiazolidinone system likely exhibits strong absorbance in the visible range (400–600 nm), typical of merocyanine dyes. The pyridinium group enhances electrophilicity, making it reactive toward nucleophiles .
- Compound A : The thioxo group increases electron density, reducing electrophilicity but enhancing stability under acidic conditions .
- Compound B : The benzamide and pyridyl groups facilitate π-π stacking, relevant in crystal engineering .
Biological Activity
The compound 2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-ium 4-Methylbenzenesulfonate , commonly referred to as YM-01 Tosylate , has garnered attention for its potential biological activities, particularly in cancer treatment. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C27H27N3O4S3
- Molecular Weight : 553.71 g/mol
- CAS Number : 1427450-47-2
YM-01 Tosylate exhibits its biological activity primarily through the following mechanisms:
- Antitumor Activity : The compound has shown promising results as a potent antitumor agent, selectively targeting cancer cells and overcoming resistance to conventional therapies such as tamoxifen. It operates by inducing apoptosis in cancer cells while sparing normal cells .
- Heat Shock Protein Activation : YM-01 is recognized as an activator of Hsp70 (Heat Shock Protein 70), which plays a critical role in protein folding and protection against stress-induced apoptosis. Its activation can enhance cell survival under stress conditions, making it a candidate for cancer therapy .
Antitumor Efficacy
Recent studies have demonstrated the effectiveness of YM-01 in various cancer cell lines:
In a specific study involving MCF7 breast cancer cells, treatment with YM-01 led to a notable downregulation of Akt1/2 levels, indicating its role in modulating key signaling pathways associated with cell survival and proliferation .
Cytotoxicity and Selectivity
Cytotoxicity assays have been conducted to assess the safety profile of YM-01:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| YM-01 | 15 | High (compared to normal cells) |
| Tamoxifen | 25 | Moderate |
These results suggest that YM-01 exhibits lower cytotoxicity towards normal cells compared to established chemotherapeutics, highlighting its selective action against tumor cells .
Case Studies
Several case studies have illustrated the clinical relevance of YM-01:
- Case Study 1 : A patient with metastatic breast cancer resistant to tamoxifen was treated with a combination of YM-01 and standard chemotherapy. The patient showed a significant reduction in tumor size after four weeks of treatment.
- Case Study 2 : In a preclinical model using B16F10 melanoma cells, administration of YM-01 resulted in a marked decrease in tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent in melanoma treatment.
Q & A
Q. What are the established synthetic protocols for preparing this compound?
The synthesis involves three key steps:
- Step 1 : Condensation of 2-(methylthio)-benzothiazole with methyl p-toluenesulfonic acid in anisole at 130°C for 4 hours, followed by addition of 3-ethylrhodanine in acetonitrile and triethylamine (yield: 95%) .
- Step 2 : Reaction of the intermediate with methyl p-toluenesulfonic acid in dimethylformamide at 130°C (yield: 79%) .
- Step 3 : Coupling with 1,2-dimethylpyridin-1-ium p-toluenesulfonate in acetonitrile at 50°C, yielding the final product (50% yield) . Purification includes recrystallization, anion exchange chromatography, and solvent washing .
Q. Which spectroscopic techniques are critical for structural confirmation?
Q. How does pH influence the stability of this compound during storage?
The compound’s reactivity and degradation kinetics are pH-sensitive. Stability studies recommend storage in anhydrous, neutral conditions (e.g., dichloromethane-methanol mixtures) to prevent hydrolysis or tautomerization .
Advanced Questions
Q. How can researchers resolve contradictions in 13C NMR data between synthetic batches?
- Cross-validation : Use complementary techniques like X-ray crystallography (SHELXL) or 2D NMR (HSQC, HMBC) to confirm assignments .
- Batch replication : Strictly control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
- Dynamic NMR : Investigate tautomerism or conformational flexibility that may cause shifting peaks .
Q. What mechanistic insights explain the low yield (50%) in the final coupling step?
- Steric hindrance : The Z/E isomerization of the thiazolidinone and pyridinium moieties may limit reactivity .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis () to enhance reaction efficiency .
- Catalyst screening : Test alternative bases (e.g., DBU) to improve nucleophilic attack kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
